Dibenzothiophene 5-oxide

Descripción general

Descripción

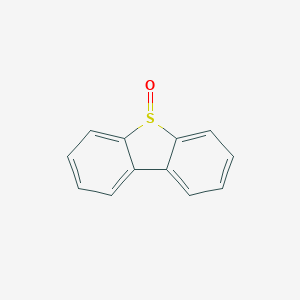

Dibenzothiophene 5-oxide (DBTO, C₁₂H₈OS, CAS 1013-23-6) is a sulfoxide derivative of dibenzothiophene (DBT), characterized by a sulfur atom oxidized to a sulfoxide group (S=O) . It is a key intermediate in microbial desulfurization pathways and serves as a precursor in organic synthesis. DBTO has a molecular weight of 200.26 g/mol, a density of 1.41 g/cm³, and a boiling point of ~400.8°C . Its applications span biodegradation studies, pharmaceuticals, and organic electronics due to its electron-transport properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzothiophene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent selectively targeting the sulfur atom to form the sulfoxide .

Industrial Production Methods: In industrial settings, this compound is often produced through a one-pot cascade synthesis. This method involves a series of reactions, including C-H metalation, boration, and Suzuki coupling, to convert dibenzothiophene into its 5-oxide derivative. This process is efficient and yields high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling and Cyclization

A novel method synthesizes DBTO derivatives through:

-

Br-selective Suzuki–Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids.

-

Electrophilic cyclization using triflic anhydride (Tf<sub>2</sub>O) in dichloromethane, achieving yields up to 99% (Fig. 1D) .

| Substrate | Product Yield (%) | Functional Groups Tolerated |

|---|---|---|

| 2-Bromoaryl sulfinate ester | 85–99 | Fluoro, chloro, methoxy |

This method enables gram-scale synthesis and avoids side reactions like Pummerer-type rearrangements .

C–H Propargylation and Aryne Reactions

DBTO undergoes Pummerer-type C–H propargylation with propargyl alcohols under Tf<sub>2</sub>O activation, yielding propargyl-substituted derivatives (Fig. 5A) . Additionally, aryne intermediates generated from o-silylaryl triflates participate in cycloadditions, forming polycyclic architectures .

Catalytic Oxidation to Sulfone

Vanadium(IV)-catalyzed oxidation with H<sub>2</sub>O<sub>2</sub> converts DBTO to dibenzothiophene sulfone (DBTSO<sub>2</sub>):

| Catalyst (mg) | H<sub>2</sub>O<sub>2</sub> (mol) | DBTSO<sub>2</sub> Yield (%) | Turnover Frequency (h<sup>–1</sup>) |

|---|---|---|---|

| 20 | 0.008 | 70 | 441 |

| 100 | 0.008 | 82 | 113 |

Higher catalyst loads increase sulfone selectivity, while excess H<sub>2</sub>O<sub>2</sub> suppresses sulfoxide formation .

Enzymatic Desulfurization

The enzyme dibenzothiophene-5,5-dioxide monooxygenase (dszA) in Rhodococcus sp. IGTS8 oxidizes DBTO to 2'-hydroxybiphenyl-2-sulfinate , a key step in biodesulfurization (Fig. 2B) :

This pathway is critical for reducing sulfur emissions in fuels .

Boron-Based Functionalization

DBTO undergoes C–H boration using B<sub>2</sub>Pin<sub>2</sub> and LiHMDS, forming boronic esters for Suzuki couplings (Scheme 3) :

| Substrate | Boron Reagent | Product Yield (%) |

|---|---|---|

| DBTO | B<sub>2</sub>Pin<sub>2</sub> | 50–62 |

Reduction to Dibenzothiophene

DBTO is reduced to dibenzothiophene (DBT) using B<sub>2</sub>Pin<sub>2</sub> under mild conditions :

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemical Biology Applications

DNA Cleavage and Reactive Oxygen Species Generation

Recent studies have highlighted the potential of dibenzothiophene S-oxides in chemical biology. When exposed to UV light, DBTO can release atomic oxygen, which is beneficial for DNA cleavage and the oxidation of adenosine derivatives. This reaction opens new avenues for synthesizing sulfur-containing molecules that are essential in life sciences but challenging to produce through traditional methods .

Case Study: Synthesis Methodology

A novel method involving Suzuki–Miyaura coupling has been developed to synthesize dibenzothiophene S-oxides. This method not only enhances the yield of these compounds but also simplifies their synthesis, paving the way for their application in various biological research areas .

Environmental Applications

Desulfurization Processes

Dibenzothiophene and its derivatives, including DBTO, are crucial in desulfurization processes aimed at reducing sulfur content in fossil fuels. Research indicates that strains of bacteria such as Rhodococcus sp. can metabolize dibenzothiophene into DBTO and other less harmful compounds like 2-hydroxybiphenyl. This biotransformation is vital for developing environmentally friendly desulfurization technologies .

Data Table: Desulfurization Efficiency

| Method | Desulfurization Rate (%) | Conditions |

|---|---|---|

| Ionic Liquid Extraction | 84.3% (DBT) | [BPy]BF(4) at 55°C for 30 min |

| Biological Metabolism | Variable | Rhodococcus sp. under controlled conditions |

| Oxidation with Hydrogen Peroxide | 35.11% | Peracetic acid at 70°C |

The table summarizes various methods utilized for the desulfurization of dibenzothiophene, showcasing their effectiveness under different conditions.

Materials Science Applications

Luminescent Materials

Dibenzothiophene 5-oxide has been employed in synthesizing luminescent materials through innovative one-pot cascade reactions. These materials are significant in developing advanced optical devices and sensors. For instance, a recent study demonstrated the synthesis of a luminescent compound using DBTO as a precursor, achieving satisfactory yields while simplifying the reaction process .

Case Study: Luminescent Material Synthesis

The synthesis method involved reducing C–H bonds and utilizing Suzuki coupling to produce multi-substituted dibenzothiophenes from DBTO. The resulting materials exhibited promising luminescent properties, indicating potential applications in electronics and photonics .

Mecanismo De Acción

The mechanism of action of dibenzothiophene 5-oxide involves its ability to undergo oxidation and reduction reactions. When exposed to UV light, it releases atomic oxygen, which can interact with various molecular targets, including DNA and proteins. This property is exploited in biological and chemical research to study oxidative processes and develop new materials .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Dibenzothiophene (DBT)

- Structure : DBT (C₁₂H₈S) lacks the sulfoxide group, containing only a sulfur atom in the thiophene ring .

- Role in Biodegradation: DBT is a model sulfur-containing pollutant in fossil fuels. Microorganisms like Rhodococcus sp. IGTS8 oxidize DBT to DBTO via the 4S pathway . Unlike DBTO, DBT cannot be directly metabolized to sulfite or sulfate without oxidation.

- Reactivity : DBTO is more polar and reactive than DBT due to the sulfoxide group, enabling participation in redox reactions and electrophilic substitutions .

- Applications : DBT is primarily used in desulfurization research, while DBTO is utilized in synthetic chemistry and optoelectronics .

Dibenzothiophene 5,5-Dioxide (DBTO₂)

- Structure : DBTO₂ contains two oxygen atoms bonded to sulfur (S=O₂), making it a fully oxidized derivative .

- Biodegradation Role: DBTO₂ is the second intermediate in the 4S pathway, formed via further oxidation of DBTO by monooxygenases like DszC. It is converted to 2-(2'-hydroxyphenyl)benzene sulfinate (HBPSi⁻) by DszA .

- Stability : DBTO₂ is less stable than DBTO and undergoes rapid enzymatic cleavage to release sulfite .

2-Hydroxybiphenyl (2-HBP)

- Structure : A biphenyl compound with a hydroxyl group, formed during the final steps of the 4S pathway .

- Role in Biodegradation : 2-HBP is the carbon skeleton product of DBT desulfurization, accumulating after sulfur removal from HBPSi⁻ via DszB .

- Contrast with DBTO: Unlike DBTO, 2-HBP lacks sulfur and is non-toxic, making it a marker for successful biodesulfurization .

Metabolic Pathway Comparison

The 4S pathway in microorganisms like C. elegans and Rhodococcus sp. highlights the sequential roles of DBTO and DBTO₂:

DBT → DBTO: Oxidized by DszC (monooxygenase) .

DBTO → DBTO₂ : Further oxidation by DszC .

DBTO₂ → HBPSi⁻ : Cleaved by DszA (reductive hydroxylase) .

HBPSi⁻ → 2-HBP + Sulfite : Hydrolyzed by DszB .

In contrast, the angular dioxygenation pathway bypasses sulfoxide formation, directly cleaving DBT into non-sulfurized products like benzoic acid .

Physical and Chemical Properties

Actividad Biológica

Dibenzothiophene 5-oxide (DBTO) is an organosulfur compound that has garnered attention due to its biological activity and potential applications in various fields, including environmental science and medicinal chemistry. This article provides a comprehensive overview of the biological activity of DBTO, including its metabolic pathways, effects on microbial systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a dibenzothiophene backbone with a sulfoxide functional group. Its structure is crucial for its reactivity and biological interactions.

Metabolism and Biodegradation

DBTO is primarily known for its role in the biodegradation of dibenzothiophene (DBT) by various microorganisms. For instance, studies have shown that certain strains of bacteria can metabolize DBT to DBTO, which is then further oxidized to dibenzothiophene sulfone and other metabolites. This metabolic pathway highlights the compound's role in the sulfur cycle and its potential for bioremediation applications .

Table 1: Metabolic Products of Dibenzothiophene

| Microbial Strain | Initial Compound | Metabolites Produced |

|---|---|---|

| Strain SY1 | Dibenzothiophene | Dibenzothiophene-5-oxide, DBT sulfone |

| Pseudomonas sp. | Dibenzothiophene | Hydroxylated biphenyl derivatives |

Antimicrobial Properties

Research indicates that DBTO exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time. For example, studies have demonstrated that DBTO can inhibit the growth of certain Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, DBTO was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a notable minimum inhibitory concentration (MIC) established at 50 µg/mL for S. aureus .

Mechanistic Studies

The mechanism by which DBTO exerts its biological effects involves oxidative stress pathways. It has been suggested that DBTO can generate reactive oxygen species (ROS), leading to cellular damage in microbial cells. This oxidative mechanism is similar to other organosulfur compounds known for their antimicrobial properties .

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress in microbial cells |

| Enzyme Inhibition | Interferes with key metabolic enzymes |

| Membrane Disruption | Alters membrane integrity leading to cell lysis |

Applications in Environmental Science

DBTO's ability to degrade environmental pollutants makes it a candidate for bioremediation strategies. Its metabolic products can serve as indicators of sulfur compound degradation in contaminated sites. Moreover, understanding its degradation pathways can aid in developing microbial consortia designed for environmental cleanup .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dibenzothiophene 5-Oxide, and what experimental parameters are critical for achieving high purity?

- Answer : this compound is primarily synthesized via oxidation of dibenzothiophene. Two validated methods include:

-

Direct oxidation with oxygen : Heating dibenzothiophene under high-temperature, high-pressure oxygen atmospheres, ensuring thorough mixing and controlled reaction duration .

-

Peracid-mediated oxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at ambient conditions, followed by purification via column chromatography .

Critical parameters include reaction temperature (80–120°C for O₂ method), oxygen concentration, solvent polarity, and post-synthesis characterization (e.g., NMR, HRMS) to confirm purity .Table 1: Synthesis Methods Comparison

Method Conditions Key Characterization Techniques O₂ oxidation 100–120°C, 5–10 bar O₂ NMR (¹H/¹³C), elemental analysis mCPBA oxidation RT, CH₂Cl₂ solvent HRMS, FTIR, melting point

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Answer :

- Structural confirmation : Use ¹H/¹³C NMR to identify sulfoxide proton signals (δ ~2.5–3.5 ppm) and aromatic protons. High-resolution mass spectrometry (HRMS) should match the theoretical mass (C₁₂H₈OS: [M+H]⁺ = 201.0373) .

- Purity assessment : Conduct elemental analysis (C, H, S, O) and HPLC with UV detection (λ = 254 nm). For new derivatives, provide full spectral data and compare with literature .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Answer : Store in airtight, light-protected containers at room temperature. Avoid prolonged exposure to moisture, as sulfoxides are hygroscopic. Solubility in chloroform (slight) and methanol (slight) allows for recrystallization if degradation occurs .

Advanced Research Questions

Q. What mechanistic pathways explain the oxidation of dibenzothiophene to its 5-oxide derivative under varying reaction conditions?

- Answer : Two distinct pathways are observed:

- Electrophilic oxidation : Oxygen insertion at the sulfur atom via radical intermediates under high-temperature O₂ conditions, forming the sulfoxide group .

- Peracid-mediated oxidation : mCPBA acts as an electrophilic oxygen donor, with the reaction proceeding through a polar transition state in aprotic solvents .

Solvent polarity and oxidizing agent choice influence reaction kinetics and regioselectivity. Computational studies (DFT) can model transition states to validate mechanisms .

Q. How can contradictions in reported solubility data for this compound be resolved methodologically?

- Answer : Discrepancies often arise from purity variations or measurement techniques. To resolve:

- Standardize solvent preparation (e.g., anhydrous CHCl₃).

- Use gravimetric analysis or UV-Vis calibration curves for quantification.

- Cross-reference with literature values (e.g., slight solubility in CHCl₃ and MeOH as per ).

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental samples)?

- Answer :

- GC-HRMS-SIM : Enables selective detection in crude oil or biological matrices with high sensitivity (LOD ~0.1 ppb) .

- LC-MS/MS : Quantifies metabolites (e.g., hydroxylated derivatives) using collision-induced dissociation (CID) .

Validate methods with internal standards (e.g., deuterated analogs) and spike-recovery experiments.

Q. How do microbial degradation pathways of this compound inform bioremediation strategies?

- Answer : Mycobacterium aromativorans JS19b1T degrades this compound via the "4S pathway," producing 2-hydroxybiphenyl. Key enzymes (DszC, DszA) catalyze successive oxidations. Optimizing bacterial consortia and oxygen availability enhances degradation efficiency in contaminated soils .

Q. Methodological Considerations

Q. How should researchers design experiments to mitigate hazards associated with this compound synthesis?

- Answer :

- Conduct a pre-experiment risk assessment (e.g., NFPA ratings for reagents like triflic anhydride).

- Use fume hoods for volatile solvents (CH₂Cl₂) and explosion-proof equipment for diazo compounds .

- Follow Prudent Practices in the Laboratory (National Academies Press) for waste disposal .

Q. What computational approaches are effective in studying this compound’s molecular interactions (e.g., adsorption on activated carbon)?

- Answer : Density Functional Theory (DFT) simulations reveal hydrogen bonding between the sulfoxide group and phenolic hydroxyl groups on activated carbon. Experimental validation via adsorption isotherms (Langmuir model) confirms theoretical predictions .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on this compound’s reactivity in photochemical studies?

Propiedades

IUPAC Name |

dibenzothiophene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074422 | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-23-6 | |

| Record name | Dibenzothiophene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZOTHIOPHENE 5-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.